molecular formula C13H14N4O2S B2809004 N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide CAS No. 459850-48-7

N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide

Cat. No. B2809004
M. Wt: 290.34
InChI Key: GUXQKUYFGPGNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide, also known as BTA, is a chemical compound that has been studied for its potential use in scientific research. BTA is a thioacetamide derivative that has shown promise in various applications, including as an inhibitor of enzymes and as a potential therapeutic agent for certain diseases.

Scientific Research Applications

Antibacterial Activities

  • Some new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, obtained from aryl-amination of 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide, have shown significant antibacterial activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Antimicrobial Activities

  • Triazole derivatives prepared from reactions involving similar compounds demonstrated promising antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

COX Inhibitory Activity

  • A study synthesized 20 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives and investigated their COX inhibitory activities, finding that compounds with a 4-methoxyphenyl group showed strong inhibition of the COX-2 enzyme (Ertas et al., 2022).

Antitumor Activity

  • Novel 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6- substituted benzo/(thiazol)-2-yl)acetamide derivatives were designed and synthesized, showing significant antitumor activity against lung adenocarcinoma cell lines, with one compound exhibiting a high apoptotic cell level (Yurttaş et al., 2017).

Anti-HIV Activity

  • A series of naphthalene derivatives, including 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, were synthesized and screened for their inhibitory activity against HIV, with one compound showing potent in vitro activity (Hamad et al., 2010).

Anticancer Activity

  • Research on a series of novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides found significant anticancer activity, with one specific compound being highly active against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

properties

IUPAC Name

N-benzyl-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-12(19)15-13(17-16-9)20-8-11(18)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQKUYFGPGNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide

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